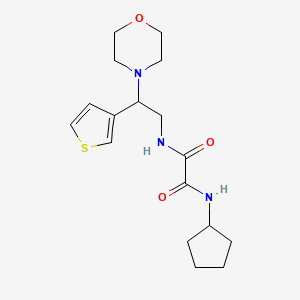
N1-Cyclopentyl-N2-(2-Morpholino-2-(thiophen-3-yl)ethyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound is known for its potential to modulate immune responses, making it a promising candidate for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is being investigated for its potential to treat autoimmune diseases, as well as other inflammatory conditions.
Industry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.
Vorbereitungsmethoden
The synthesis of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves several steps. The general synthetic route includes the following steps:
Formation of the oxalamide core: This step involves the reaction of oxalyl chloride with a suitable amine to form the oxalamide core.
Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.
Attachment of the morpholino and thiophen-3-yl groups: These groups are introduced through a series of coupling reactions, typically involving the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves modulation of immune responses. The compound targets specific molecular pathways involved in inflammation and immune regulation. By inhibiting key enzymes and signaling molecules, it reduces the activity of immune cells that contribute to autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
- N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
These compounds share similar structural features but may differ in their specific biological activities and therapeutic potentials. The unique combination of functional groups in N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide contributes to its distinct pharmacological profile.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-16(17(22)19-14-3-1-2-4-14)18-11-15(13-5-10-24-12-13)20-6-8-23-9-7-20/h5,10,12,14-15H,1-4,6-9,11H2,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUSTKVHDAPOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
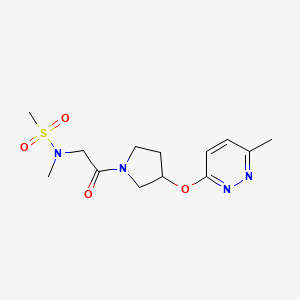
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)
![2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide](/img/structure/B2381022.png)
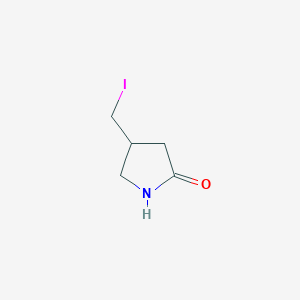
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)
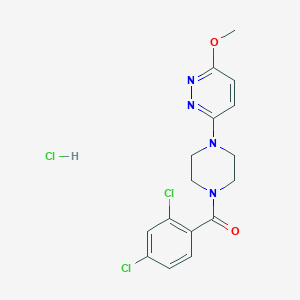


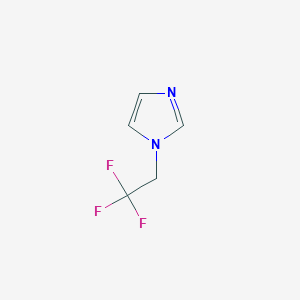
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)
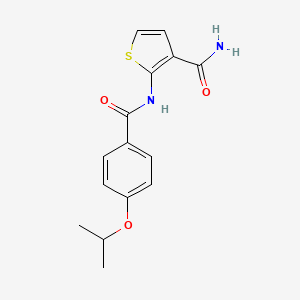

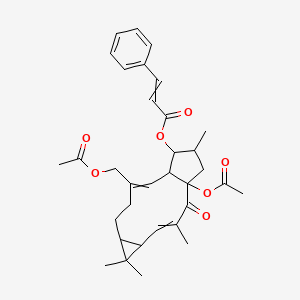
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
